molecular formula C9H14ClNO2S B2812726 (3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride CAS No. 2470436-84-9

(3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride

Cat. No.: B2812726
CAS No.: 2470436-84-9
M. Wt: 235.73
InChI Key: KUKHSBZVYWQDGO-UHFFFAOYSA-N
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Description

(3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride: is a synthetic compound with the molecular formula C9H14ClNO2S and a molecular weight of 235.73 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride typically involves the reaction of 3-methyl-4-methylsulfonylbenzaldehyde with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: (3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, (3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibition and receptor binding. Its ability to interact with specific biological targets makes it a valuable tool for understanding biochemical pathways.

Medicine: In medicine, this compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies as a potential treatment for certain diseases due to its unique mechanism of action.

Industry: The compound is also used in industrial applications, such as the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of (3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, which may result in therapeutic effects .

Comparison with Similar Compounds

    (3-Methanesulfonyl-4-methylphenyl)methanamine hydrochloride: Similar in structure but with different substituents, leading to variations in reactivity and applications.

    Methylamine derivatives: Compounds with similar amine groups but different functional groups, affecting their chemical properties and uses.

Uniqueness: (3-Methyl-4-methylsulfonylphenyl)methanamine;hydrochloride stands out due to its unique combination of a methylsulfonyl group and a methanamine group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(3-methyl-4-methylsulfonylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S.ClH/c1-7-5-8(6-10)3-4-9(7)13(2,11)12;/h3-5H,6,10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKHSBZVYWQDGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CN)S(=O)(=O)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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